molecular formula C14H21NO2 B2429947 tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2241131-35-9

tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2429947
CAS No.: 2241131-35-9
M. Wt: 235.327
InChI Key: KTIFJSCMYOWVAO-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-11-10-7-6-8-12(11)15(9-10)13(16)17-14(2,3)4/h1,10-12H,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIFJSCMYOWVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1C2C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic Framework Construction

The foundational step in synthesizing this compound involves constructing the 8-azabicyclo[3.2.1]octane core. The most prevalent precursor is tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (nortropinone-Boc), which is synthesized via Boc protection of nortropinone.

Boc Protection of Nortropinone

Nortropinone hydrochloride is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction typically proceeds in dichloromethane at 0°C for 3 hours, achieving yields upwards of 94.5% . The Boc group stabilizes the amine during subsequent functionalization.

Enol Triflation for Functionalization

To introduce reactive handles for ethynylation, the ketone group at position 3 is converted to a triflate. This involves deprotonating the α-hydrogen using a strong base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C in tetrahydrofuran (THF), followed by treatment with N-phenylbis(trifluoromethanesulfonimide) . For example:

  • A solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (5 g, 22.2 mmol) in THF reacts with LiHMDS (24.4 mmol) at -70°C, followed by triflating agent addition. After warming to room temperature, tert-butyl 3-(trifluoromethanesulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate is obtained in 80–92% yield .
Table 1: Enol Triflation Conditions and Yields
Base Triflating Agent Solvent Temperature Yield Source
LDA (2.0 equiv) N-Phenylbis(triflimide) THF -78°C → RT 92%
LiHMDS (1.1 equiv) N-(5-Chloropyridin-2-yl)triflimide THF -70°C → RT 80%
KHMDS (1.0 equiv) N-Phenylbis(triflimide) THF -78°C → RT 78%

Introduction of the Ethynyl Group

The ethynyl group is introduced via Sonogashira coupling or alkynylation of a triflate intermediate .

Palladium-Catalyzed Sonogashira Coupling

The triflate intermediate undergoes cross-coupling with terminal alkynes in the presence of a palladium catalyst. For instance:

  • tert-Butyl 3-(triflyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (1.0 mmol) reacts with trimethylsilylacetylene (1.2 mmol) using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C for 12 hours. After deprotection with K₂CO₃/MeOH, the ethynyl product is isolated.

Direct Alkynylation via Lithium Acetylides

Alternatively, lithium acetylides can displace the triflate group. A solution of the triflate in THF is treated with lithium acetylide–ethylenediamine complex at -30°C, followed by quenching with NH₄Cl to yield the ethynyl derivative.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The bicyclic system’s rigidity necessitates precise control over reaction conditions. Lower temperatures (-78°C) and slow addition rates minimize side reactions during enol triflation.

Boc Group Stability

The tert-butoxycarbonyl group remains stable under basic conditions but may cleave under strong acidic or prolonged reaction conditions. Using mild bases like NaHCO₃ during workup preserves the Boc group.

Comparative Analysis of Synthetic Routes

Table 2: Ethynylation Method Efficacy
Method Catalyst System Yield Purity Limitations
Sonogashira Coupling Pd(PPh₃)₄/CuI 75% >95% Requires anhydrous conditions
Lithium Acetylide LiC≡C-R/THF 65% 90% Sensitive to moisture

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a neurotransmitter reuptake inhibitor , which may be beneficial in treating various neuropsychiatric disorders such as:

  • Depression
  • Anxiety
  • Attention Deficit Hyperactivity Disorder (ADHD)

Research indicates that derivatives of azabicyclo[3.2.1]octane compounds can modulate levels of neurotransmitters like serotonin, norepinephrine, and dopamine, enhancing their pharmacological efficacy. The ethynyl group is believed to improve interactions with neurotransmitter transporters, making these compounds promising candidates for drug development .

Chemical Reactivity Studies

tert-butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes various chemical reactions such as:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution reactions : Involving nucleophilic substitutions with alkyl halides or acyl chlorides.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered properties .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in pharmacological applications:

  • Neurotransmitter Modulation : Investigations into its efficacy as a serotonin reuptake inhibitor have shown promising results in preclinical models.
  • Anti-inflammatory Activity : Related compounds within the azabicyclic family have been evaluated for anti-inflammatory properties, suggesting that modifications to the structure can yield significant therapeutic benefits .

Biological Activity

tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate is a compound belonging to the azabicyclic class, particularly notable for its structural resemblance to tropane alkaloids. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a neurotransmitter reuptake inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO2, with a molecular weight of 235.33 g/mol. Its structure features a bicyclic framework that includes a nitrogen atom, an ethynyl group at the 8-position, and a tert-butyl ester at the 6-carboxylate position, contributing to its unique pharmacological properties.

Property Value
Molecular FormulaC14H21NO2
Molecular Weight235.33 g/mol
Chemical ClassAzabicyclic
Key Functional GroupsEthynyl, Carboxylate

Biological Activity

Research indicates that derivatives of azabicyclo[3.2.1]octane compounds, including this compound, exhibit significant biological activities related to neurotransmitter modulation. These compounds have shown promise in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) by modulating levels of serotonin, norepinephrine, and dopamine in the brain .

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter transporters:

  • Inhibition of Reuptake : The presence of the ethynyl group may enhance binding affinity to neurotransmitter transporters, thereby increasing pharmacological efficacy.
  • Neurotransmitter Modulation : By inhibiting the reuptake of neurotransmitters, it prolongs their action at synaptic sites, which is beneficial in managing mood disorders and cognitive function.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of azabicyclic compounds similar to this compound:

  • Neurotransmitter Reuptake Inhibition : A study demonstrated that azabicyclo[3.2.1]octane derivatives significantly inhibited serotonin and norepinephrine reuptake transporters (SERT and NET), suggesting potential applications in treating mood disorders .
  • Structure-Activity Relationship (SAR) : Research on the SAR of related compounds indicated that modifications at the 8-position could enhance selectivity for specific neurotransmitter transporters while maintaining low toxicity profiles .
  • Inflammatory Response Management : Another study highlighted the potential for azabicyclic compounds to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in modulating inflammatory responses .

Comparative Analysis

Comparative studies have been conducted to evaluate the biological activity of this compound against other azabicyclic compounds:

Compound Name Biological Activity
tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylateModerate SERT inhibition
tert-butyl 2-methyl-4-oxopiperidine-1-carboxylateLow affinity for NET
tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateMinimal biological activity

This comparison illustrates how structural variations impact biological activity and therapeutic applications, underscoring the uniqueness of this compound within this chemical class .

Q & A

Basic: What are the key synthetic routes for tert-butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this bicyclic compound likely involves functionalization of the azabicyclo[3.2.1]octane core. A plausible route includes:

Core formation : Start with tert-butyl-protected 6-azabicyclo[3.2.1]octane derivatives (e.g., tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, CAS 637301-19-0 ).

Ethynyl introduction : Use Sonogashira coupling or nucleophilic substitution (e.g., replacing bromomethyl groups in analogs like tert-butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate with ethynyl reagents).

Optimization : Adjust catalysts (e.g., Pd/Cu for coupling), solvent polarity (DMF or THF), and temperature (60–100°C) to enhance yield. Monitor by TLC or LC-MS .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm bicyclic structure and ethynyl proton resonance (δ ~2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., C₁₃H₂₀N₂O₂).
  • HPLC : Purity assessment (≥95%) using C18 columns with UV detection at 210–254 nm .
  • IR : Ethynyl C≡C stretch (~2100 cm⁻¹) confirms functionalization .

Advanced: How does the ethynyl group influence reactivity in click chemistry applications?

Methodological Answer:
The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe synthesis. Key considerations:

  • Reaction design : Use azide-functionalized substrates (e.g., proteins or fluorophores) with Cu(I) catalysts (e.g., TBTA ligand) in aqueous/organic solvents .
  • Kinetics : Monitor reaction progress via fluorescence or LC-MS. Ethynyl derivatives exhibit faster kinetics compared to terminal alkynes due to steric effects .
  • Validation : Confirm triazole formation via HRMS or ¹H NMR (triazole proton at δ ~7.5 ppm) .

Advanced: What computational methods model the conformational dynamics of this compound in drug design?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate bicyclic ring flexibility using AMBER or CHARMM force fields. Analyze RMSD/RMSF to identify stable conformers .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) and strain energy (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
  • Docking studies : Use AutoDock Vina to predict binding modes to biological targets (e.g., enzymes or receptors) .

Basic: What are the recommended storage conditions and stability considerations?

Methodological Answer:

  • Storage : 2–8°C under inert gas (Ar/N₂) in amber vials to prevent oxidation/hydrolysis .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may include de-ethynylated or Boc-deprotected analogs .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Advanced: How can discrepancies in reported biological activity data for derivatives be analyzed?

Methodological Answer:

  • Purity verification : Re-analyze compounds via HPLC and HRMS to rule out impurities (>95% purity required) .
  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiopurity (critical for activity in chiral targets) .
  • Assay standardization : Compare IC₅₀ values across labs using identical buffer conditions (pH, ionic strength) and cell lines. Meta-analysis tools (e.g., RevMan) quantify variability .

Advanced: What strategies resolve contradictions in synthetic yields reported for azabicyclo derivatives?

Methodological Answer:

  • Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates (e.g., imine or enamine formation) .
  • Byproduct analysis : Isolate and characterize side products (e.g., tert-butyl deprotection) via preparative HPLC .
  • Scale-up adjustments : Optimize mixing efficiency and heat transfer in flow reactors to mitigate exothermic side reactions .

Basic: How is the tert-butyl group removed under mild conditions for further functionalization?

Methodological Answer:

  • Acidolysis : Use TFA (20–50% in DCM) at 0–25°C for 1–4 hours. Quench with cold ether and isolate the free amine .
  • Alternative deprotection : HCl/dioxane (4 M) at 0°C minimizes side reactions. Monitor by TLC (Rf shift) .

Advanced: What are the challenges in achieving enantioselective synthesis of this bicyclic scaffold?

Methodological Answer:

  • Catalyst design : Chiral ligands (e.g., BINAP or Jacobsen catalysts) for asymmetric hydrogenation of imine precursors .
  • Kinetic resolution : Use enzymes (lipases or esterases) to separate enantiomers during ester hydrolysis .
  • Crystallization-induced asymmetric transformation : Promote racemization in solution while isolating one enantiomer via seeding .

Basic: How can the compound’s solubility be improved for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes .
  • Salt formation : Convert to hydrochloride or trifluoroacetate salts via acid treatment .
  • Prodrug approach : Synthesize phosphate or ester prodrugs for enhanced aqueous solubility .

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